(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Overview
Description
(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is 306.14806121 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocycles
Pyrazole derivatives, including 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, are utilized extensively as synthons in organic synthesis due to their wide spread biological activities. These activities range from anticancer, analgesic, anti-inflammatory, to antimicrobial, among others. The synthesis of such compounds typically involves condensation followed by cyclization, utilizing various reagents under different conditions to achieve potential yields. This showcases their significance in the design of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).
Catalysis and Organic Transformations
Research on three-component cyclocondensation demonstrates the importance of pyrazole derivatives in the construction of valuable heterocyclic compounds like tetrahydrobenzo[b]pyrans. Such synthesis approaches, particularly those using organocatalysts, underline the relevance of pyrazole-based compounds in organic chemistry, offering insights into the development of greener and more efficient synthetic routes (Kiyani, 2018).
Building Blocks for Heterocyclic Compounds
The chemistry of pyrazoline-5-ones, such as 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, is pivotal in the synthesis of a broad spectrum of heterocyclic compounds. These compounds have been applied in creating dyes and various classes of heterocycles, indicating their versatility as building blocks in chemical synthesis (Gomaa & Ali, 2020).
Therapeutic Applications and Drug Development
Pyrazoline derivatives are recognized for their extensive pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This broad spectrum of biological activities has made them a focal point in drug development, with ongoing research into their therapeutic applications and potential as novel drug candidates (Shaaban, Mayhoub, & Farag, 2012).
Properties
IUPAC Name |
(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-17(9-10-18(23)15-11-19-21(3)12-15)14(2)22(20-13)16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORQLCBOXUPBO-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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